molecular formula C10H12FN B13532402 2-(4-Fluoro-2-methylphenyl)azetidine

2-(4-Fluoro-2-methylphenyl)azetidine

Cat. No.: B13532402
M. Wt: 165.21 g/mol
InChI Key: JFVBOPOCKIUEHE-UHFFFAOYSA-N
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Description

2-(4-Fluoro-2-methylphenyl)azetidine is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a fluoro and methyl group attached to the phenyl ring, which is further connected to the azetidine ring. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability to these compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of azetidines, including 2-(4-Fluoro-2-methylphenyl)azetidine, can be achieved through various methods. . This method is efficient for synthesizing functionalized azetidines. Another method involves the cyclization of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols .

Industrial Production Methods

Industrial production of azetidines often involves the use of microwave irradiation to facilitate cyclocondensation reactions in an alkaline aqueous medium . This method is efficient and can be scaled up for bulk manufacturing. Additionally, the use of copper-catalyzed multicomponent reactions of terminal alkynes, sulfonyl azides, and carbodiimides under mild conditions has been reported .

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluoro-2-methylphenyl)azetidine undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluoro-substituted ketones, while reduction may yield fluoro-substituted amines.

Mechanism of Action

The mechanism of action of 2-(4-Fluoro-2-methylphenyl)azetidine involves its interaction with molecular targets and pathways. The compound’s unique structure allows it to interact with specific enzymes and receptors, leading to various biological effects. The ring strain in the azetidine ring makes it reactive, allowing it to participate in ring-opening reactions and form covalent bonds with target molecules .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Fluorophenyl)azetidine
  • 2-(4-Methylphenyl)azetidine
  • 2-(4-Chloro-2-methylphenyl)azetidine

Uniqueness

2-(4-Fluoro-2-methylphenyl)azetidine is unique due to the presence of both fluoro and methyl groups on the phenyl ring. This combination imparts distinct electronic and steric properties, making it different from other similar compounds. The fluoro group increases the compound’s lipophilicity and metabolic stability, while the methyl group affects its reactivity and binding affinity .

Properties

Molecular Formula

C10H12FN

Molecular Weight

165.21 g/mol

IUPAC Name

2-(4-fluoro-2-methylphenyl)azetidine

InChI

InChI=1S/C10H12FN/c1-7-6-8(11)2-3-9(7)10-4-5-12-10/h2-3,6,10,12H,4-5H2,1H3

InChI Key

JFVBOPOCKIUEHE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)F)C2CCN2

Origin of Product

United States

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